(1R,2S,5S)-3-[(2S)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
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Overview
Description
Boceprevir is a potent inhibitor of the hepatitis C virus non-structural protein 3 protease. It was approved by the United States Food and Drug Administration in 2011 as a treatment for chronic hepatitis C virus infection. The key intermediate in the synthesis of Boceprevir is a chiral bicyclic proline fragment, which is crucial for the construction of the final drug compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the key intermediate for Boceprevir involves a diastereoselective construction of the proline moiety. The process begins with cis-cypermethric acid, a readily available and inexpensive source of the cyclopropane ring required in the targeted compound. The synthetic route utilizes the cis-orientation of the 2,2-dichlorovinyl and carboxylic acid side arms present in the starting material . The key steps include hydroboration of vinyl chlorides and oxidative esterification .
Industrial Production Methods
Industrial production of Boceprevir’s key intermediate involves multi-gram synthesis techniques. The process is designed to be efficient and scalable, ensuring that the intermediate can be produced in large quantities to meet the demands of pharmaceutical manufacturing .
Chemical Reactions Analysis
Types of Reactions
The key intermediate undergoes various chemical reactions, including:
Oxidation: This reaction is crucial for the formation of the final proline moiety.
Reduction: Used to modify specific functional groups within the intermediate.
Substitution: Involves replacing certain groups to achieve the desired chemical structure.
Common Reagents and Conditions
Hydroboration: Utilizes borane reagents to add boron across the double bonds.
Oxidative Esterification: Involves the use of oxidizing agents to convert alcohols to esters.
Major Products Formed
The major product formed from these reactions is the chiral bicyclic proline fragment, which is then used in the construction of Boceprevir .
Scientific Research Applications
Boceprevir’s key intermediate has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules.
Biology: Studied for its role in inhibiting viral proteases.
Medicine: Integral in the development of antiviral drugs, particularly for hepatitis C virus.
Industry: Employed in large-scale pharmaceutical manufacturing.
Mechanism of Action
The key intermediate in Boceprevir exerts its effects by targeting the active site of the hepatitis C virus non-structural protein 3 protease. It covalently but reversibly binds to the serine residue in the active site via an alpha-ketoamide functional group. This binding inhibits the proteolytic activity of the enzyme, preventing the virus from replicating .
Comparison with Similar Compounds
Similar Compounds
Telaprevir: Another hepatitis C virus non-structural protein 3 protease inhibitor.
Simeprevir: A similar protease inhibitor used for hepatitis C virus treatment.
Uniqueness
Boceprevir’s key intermediate is unique due to its chiral bicyclic proline structure, which provides high specificity and potency in inhibiting the hepatitis C virus non-structural protein 3 protease .
Properties
Molecular Formula |
C19H32N2O5 |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
3-[3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |
InChI |
InChI=1S/C19H32N2O5/c1-17(2,3)13(20-16(25)26-18(4,5)6)14(22)21-9-10-11(19(10,7)8)12(21)15(23)24/h10-13H,9H2,1-8H3,(H,20,25)(H,23,24) |
InChI Key |
DZIWJAMMMZCSSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O)C |
Origin of Product |
United States |
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